cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid
Overview
Description
“Cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid” is a chemical compound with the CAS number 72748-35-7 . It has a molecular weight of 242.63 .
Molecular Structure Analysis
The molecular formula of this compound is C9H10ClF3O2 . The IUPAC name is (1R,3R)-3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propenyl]-2,2-dimethylcyclopropane-1-carboxylic acid . The InChI code is 1S/C9H10ClF3O2/c1-8(2)4(6(8)7(14)15)3-5(10)9(11,12)13/h3-4,6H,1-2H3,(H,14,15)/b5-3-/t4-,6-/m0/s1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 242.63 . It is a solid at room temperature . The compound should be stored sealed and dry, at a temperature between 2-8°C .Scientific Research Applications
Pesticide Formulations
Lambda-cyhalothric acid is commonly used in pesticide formulations . It’s considered an effective method to control diseases and pests. Improving the effective utilization of this compound has become a focus of pesticide formulation research .
Nanotechnology in Pesticides
In recent years, nanotechnology has been applied to improve the effectiveness and duration of pesticides . Lambda-cyhalothric acid has been used to develop novel hydrophilic nanospheres encapsulated with poly (styrene-co-maleic anhydride) (PSMA) via the ultrasonic emulsification–solvent evaporation method . This method exhibited better particle size uniformity and dispersion compared to traditional methods .
Hydrophilic Nano-formulations
The hydrophilic lambda-cyhalothric acid nanospheres show promising results in plant protection and residue reduction . They have high leaf adhesion and sustained-release properties, making them an innovative nano-formulation in the field .
Research in Material Science
Lambda-cyhalothric acid is also used in material science research . It’s used in various applications, including 3D bioprinting, batteries, supercapacitors, and fuel cells .
Genomics Research
This compound is also used in genomics research , including advanced gene editing, cloning & expression, and DNA & RNA purification .
Clinical & Diagnostics
Lambda-cyhalothric acid is used in clinical and diagnostics research . It’s used in bacteriology, blood typing, clinical & forensics testing, and environmental & cannabis testing .
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements are H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary statements include P501 (Dispose of contents/container to an approved waste disposal plant), P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P270 (Do not eat, drink or smoke when using this product), among others .
Mechanism of Action
Lambda-cyhalothric acid, also known as cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid or cis-Cyhalothric acid, is a synthetic pyrethroid insecticide . It is widely used in the synthesis of high-efficiency cyhalothric pesticides and fungicides .
Target of Action
The primary targets of Lambda-cyhalothric acid are pests that affect agricultural crops . The compound is used to control a wide spectrum of pests, including aphids, thrips, Colorado beetles, caterpillars, mosquitoes, ticks, and flies .
Biochemical Pathways
Lambda-cyhalothric acid affects various biochemical pathways. It is synthesized through a series of reactions involving hydrogenation, chlorination, and fluorination . The compound is also involved in the synthesis of cyhalothric pesticides and fungicides .
Pharmacokinetics
The pharmacokinetics of Lambda-cyhalothric acid involve its absorption, distribution, metabolism, and excretion (ADME). The compound exhibits a low aqueous solubility and is relatively volatile . It is non-mobile and, based on its chemical properties, has a low risk of leaching to groundwater . The compound is physically encapsulated in a carrier, which allows for a sustained and controlled-release property .
Result of Action
The action of Lambda-cyhalothric acid results in the elimination of pests. It is highly toxic to mammals and is a known irritant . It is also highly toxic to fish, aquatic invertebrates, and honeybees .
Action Environment
The action of Lambda-cyhalothric acid is influenced by environmental factors. Its efficacy and stability can be affected by factors such as pH and temperature .
properties
IUPAC Name |
(1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF3O2/c1-8(2)4(6(8)7(14)15)3-5(10)9(11,12)13/h3-4,6H,1-2H3,(H,14,15)/b5-3-/t4-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVZAYWHHVLPBN-WREUKLMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C=C(C(F)(F)F)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)O)/C=C(/C(F)(F)F)\Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70887168, DTXSID101335879 | |
Record name | cis-Cyhalothric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70887168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R-cis)-Cyhalothric Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101335879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid | |
CAS RN |
68127-59-3, 72748-35-7, 76023-99-9 | |
Record name | cis-Cyhalothric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68127-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropanecarboxylic acid, 3-((1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl-, (1R,3R)-rel- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068127593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072748357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (1R,3R)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | cis-Cyhalothric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70887168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R-cis)-Cyhalothric Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101335879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | reaction mass of (1R,3R)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropanecarboxylic acid and (1S,3S)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.488 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1S,3S)-3-((Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropane-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.598 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl-, (1R,3R)-rel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of the new bifenthrin synthesis method using lambda-cyhalothric acid?
A1: The research highlights a novel approach to synthesizing bifenthrin using lambda-cyhalothric acid as a key intermediate []. This method offers several advantages over traditional methods:
Q2: Can lambda-cyhalothric acid enantiomers be separated, and why is this important?
A2: Yes, lambda-cyhalothric acid exists as enantiomers, and research demonstrates successful enantioselective separation using chiral extraction with tartaric esters []. This separation is crucial because different enantiomers of pesticides can exhibit varying biological activities, including toxicity to target and non-target organisms. Utilizing a specific enantiomer can lead to more effective and environmentally friendly pest control.
Q3: How can I find information about the analytical methods used to detect lambda-cyhalothric acid metabolites?
A3: While the provided research doesn't directly focus on analytical methods for lambda-cyhalothric acid itself, it describes a modified QuEChERS method combined with ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) for detecting three common metabolites of pyrethroid pesticides in tea []. This example demonstrates the sophisticated techniques employed to monitor pesticide residues and their breakdown products in food. Similar analytical approaches could be adapted for detecting and quantifying lambda-cyhalothric acid and its metabolites in various matrices.
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